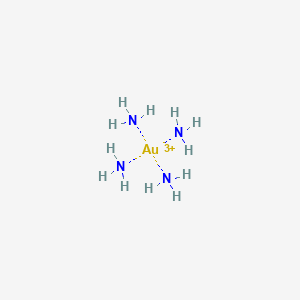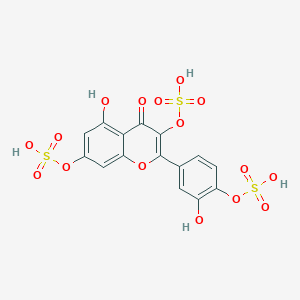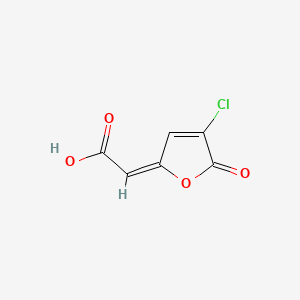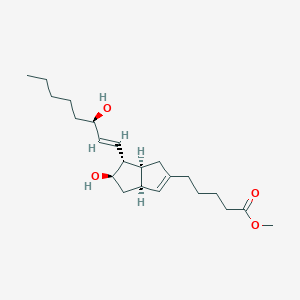
1-Stearoyl-2-oleoyl-sn-glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DG(18:0/18:1(9Z)/0:0)[iso2], also known as sn-sodg or diacylglycerol(36:1), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(18:0/18:1(9Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(18:0/18:1(9Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:0/18:1(9Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(18:0/18:1(9Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(18:0/18:1(9Z)/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(18:0/18:1(9Z)) pathway and phosphatidylethanolamine biosynthesis pe(18:0/18:1(9Z)) pathway. DG(18:0/18:1(9Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:0/18:1(9Z)/20:0) pathway, de novo triacylglycerol biosynthesis TG(18:0/18:1(9Z)/20:3(8Z, 11Z, 14Z)) pathway, de novo triacylglycerol biosynthesis TG(18:0/18:1(9Z)/20:3(5Z, 8Z, 11Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:0/18:1(9Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)) pathway.
1-octadecanoyl-2-[(9Z)-octadecenoyl]-sn-glycerol is a 1,2-diacyl-sn-glycerol that has stearoyl and oleoyl as the 1- and 2-acyl groups respectively. It has a role as a mouse metabolite. It is a 1,2-diacyl-sn-glycerol, a 1-stearoyl-2-oleoylglycerol and a diacylglycerol 36:1. It is an enantiomer of a 2-oleoyl-3-stearoyl-sn-glycerol.
Scientific Research Applications
Thermal and Structural Properties
- Thermal Behavior of Mixed-Acid Triacylglycerols (TAGs) : Research on 1,3-distearoyl-2-oleoyl-glycerol (SOS) and its mixtures with other mixed-acid TAGs reveals that these mixtures exhibit specific mixing behaviors, such as immiscible monotectic or peritectic mixing. The study of these behaviors enhances understanding of the physical properties of fats, which is crucial in food science and technology (Zhang et al., 2009).
Mass Spectrometry Analysis
- Fragmentation Patterns of Diacyl Glycerophosphorylcholines : Mass spectrometry has been used to study the fragmentation patterns of compounds including 1-stearoyl-2-oleoyl glycerylphosphorylcholine. This research is significant in lipidomics for understanding the molecular structure and behavior of lipid molecules (Klein, 1971).
Volatile Compounds in Oxidation
- Volatile Compounds from Oxidized Phospholipids and TAGs : The study of volatile compounds formed from the oxidation of phosphatidylcholines like 1-stearoyl-2-oleoyl-sn-glycerol is essential in understanding lipid oxidation, a critical factor in food quality and stability (Zhou et al., 2014).
FT-IR Studies on Polymorphism of Fats
- Molecular Structures and Polymorphism : Fourier Transform Infrared (FT-IR) spectroscopy studies on the polymorphic structures of fats, including SOS, provide insights into the molecular-level structures of these fats. This knowledge is vital in the food industry, particularly in chocolate production, where fat polymorphism affects texture and melting properties (Yano & Sato, 1999).
Physical Behavior of Diacylglycerol
- Marked Polymorphism in 1-Stearoyl-2-oleoyl-sn-glycerol : The physical behavior of 1-stearoyl-2-oleoyl-sn-glycerol, especially its polymorphism, is crucial in understanding lipid phases in biological membranes and food products. Such research informs the development of lipid-based formulations in pharmaceuticals and food (Di & Small, 1993).
Monolayer Thermodynamics
- Thermodynamics of Mixed Phospholipid Monolayers : Investigating the thermodynamic properties of monolayers formed by mixtures including 1-stearoyl-2-oleoyl-sn-glycerol enhances understanding of membrane biophysics, crucial for designing drug delivery systems and understanding cell membrane behavior (Luna et al., 2011).
properties
CAS RN |
53702-48-0 |
|---|---|
Product Name |
1-Stearoyl-2-oleoyl-sn-glycerol |
Molecular Formula |
C39H74O5 |
Molecular Weight |
623 g/mol |
IUPAC Name |
[(2S)-3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate |
InChI |
InChI=1S/C39H74O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h18,20,37,40H,3-17,19,21-36H2,1-2H3/b20-18-/t37-/m0/s1 |
InChI Key |
SAEPUUXWQQNLGN-LVVMQYBKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC |
physical_description |
Solid |
synonyms |
1-stearoyl-2-oleoyl-sn-glycerol sn-SODG |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[(5-Bromo-3-phenyl-1H-indole-2-carbonyl)-hydrazonomethyl]-2,3-dimethoxy-benzoic acid](/img/structure/B1237671.png)

![(6R)-1-(Hydroxymethyl)-3,9-dimethoxy-4,7,8-trihydroxy-6,12-dimethyl-6alpha,12alpha-epoxy-11,12-dihydro-6H-dibenzo[b,f]oxocin-11-one](/img/structure/B1237673.png)
![1-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-4-(2-methoxyphenyl)piperazin-1-ium](/img/structure/B1237674.png)
![3-[(1-benzyl-1H-indazol-3-yl)oxy]-N,N-dimethylpropan-1-aminium](/img/structure/B1237676.png)






![1-[(4R,6S,7S,11R,14S)-5-Acetyl-14-hydroxy-7,11-dimethyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone](/img/structure/B1237689.png)
![4-[(4-Bromo-3-hydroxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalene-2-carbonyl)-amino]-2-fluoro-benzoic acid](/img/structure/B1237693.png)